molecular formula C8H12N2OS2 B1474454 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932582-30-3

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol

Cat. No. B1474454
CAS RN: 1932582-30-3
M. Wt: 216.3 g/mol
InChI Key: MKVNDQIFHINWNC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol, abbreviated as (1R,2R)-2-MTCP, is an organic compound composed of a cyclopentane ring and a thiadiazole ring. It is a chiral molecule and has two enantiomers, (1R,2R)-2-MTCP and (1S,2S)-2-MTCP. The two enantiomers have similar properties, but differ in the direction of their chirality. In recent years, (1R,2R)-2-MTCP and its derivatives have been studied extensively due to their potential applications in various fields, including synthesis, catalysis, and medicinal chemistry.

Scientific Research Applications

((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP has been studied extensively in recent years due to its potential applications in various fields. For example, it has been used as a chiral catalyst in the synthesis of biologically active compounds, such as amino acids and peptides. In addition, it has been used as a chiral ligand in asymmetric catalysis, a process used to synthesize enantiomerically pure compounds. Furthermore, it has been used as a chiral building block in the synthesis of complex molecules, such as drugs and natural products.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP is not well understood. However, it is believed that the thiadiazole ring of the molecule acts as an electron donor and the cyclopentane ring acts as an electron acceptor. This allows the molecule to act as a chiral ligand in asymmetric catalysis, which is used to synthesize enantiomerically pure compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP have not been studied extensively. However, it has been shown to have some antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. In addition, it has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP in laboratory experiments include its high yield and its ability to act as a chiral ligand in asymmetric catalysis. However, it is important to note that the compound is relatively unstable and can decompose if not handled properly. In addition, it is also important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP are vast, and there are many potential future directions for research. For example, further research could be conducted to explore its potential use as an antimicrobial agent or to investigate its potential use in the synthesis of other complex molecules. In addition, further research could be conducted to explore its potential use as a chiral ligand in asymmetric catalysis and its potential use as a chiral building block in the synthesis of drugs and natural products. Finally, further research could be conducted to explore its potential use as a catalyst in the synthesis of biologically active compounds, such as amino acids and peptides.

properties

IUPAC Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS2/c1-5-9-10-8(12-5)13-7-4-2-3-6(7)11/h6-7,11H,2-4H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVNDQIFHINWNC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.